An In-depth Technical Guide to 4-Amino-N,N-dimethylpiperidine-1-carboxamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Amino-N,N-dimethylpiperidine-1-carboxamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the pharmacological context of 4-Amino-N,N-dimethylpiperidine-1-carboxamide. Due to the limited availability of experimental data for this specific molecule, this guide draws upon information from structurally related compounds and established chemical principles to offer valuable insights for research and development.
Core Chemical Properties
4-Amino-N,N-dimethylpiperidine-1-carboxamide is a substituted piperidine derivative. The piperidine scaffold is a crucial heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. The presence of a primary amine at the 4-position and a dimethylcarboxamide group at the 1-position offers multiple points for further chemical modification, making it an interesting building block for combinatorial chemistry and drug discovery.
Table 1: General and Physical Properties of 4-Amino-N,N-dimethylpiperidine-1-carboxamide
| Property | Value | Source |
| CAS Number | 412356-47-9 | [1][2][3] |
| Molecular Formula | C₈H₁₇N₃O | [1][2] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | 4-amino-N,N-dimethylpiperidine-1-carboxamide | [2] |
| SMILES | CN(C)C(=O)N1CCC(N)CC1 | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | |
| pKa | Data not available |
Table 2: Spectral Data for 4-Amino-N,N-dimethylpiperidine-1-carboxamide
| Spectrum Type | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry | Data not available |
| Infrared (IR) | Data not available |
Proposed Synthesis and Experimental Protocols
Step 1: Synthesis of the Precursor, N,N-Dimethylpiperidin-4-amine
A common method for the synthesis of N,N-Dimethylpiperidin-4-amine is through the reductive amination of a protected piperidone derivative.
Experimental Protocol: Reductive Amination
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Materials:
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1-(tert-Butoxycarbonyl)-4-piperidone
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Dimethylamine hydrochloride
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Sodium cyanoborohydride
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Methanol
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Concentrated Hydrochloric Acid (HCl)
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2M Sodium Hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Deionized Water (H₂O)
-
-
Procedure:
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To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (e.g., 9.8 mmol) and sodium cyanoborohydride (e.g., 4.3 mmol) at room temperature.
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Stir the reaction mixture for an extended period (e.g., 4 days).
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Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture under vacuum.
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Dissolve the resulting residue in H₂O (30 mL).
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Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.
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Extract the aqueous solution with dichloromethane (3 x 20 mL).
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Combine the organic extracts and dry over anhydrous Na₂SO₄.
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Remove the solvent under vacuum to yield N,N-Dimethylpiperidin-4-amine.
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Step 2: Formation of 4-Amino-N,N-dimethylpiperidine-1-carboxamide
The final product can be synthesized by reacting the precursor amine with a suitable reagent to introduce the dimethylcarboxamide group.
Proposed Protocol: Carboxamide Formation
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Materials:
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N,N-Dimethylpiperidin-4-amine (from Step 1)
-
Dimethylcarbamoyl chloride
-
A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
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Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
-
Procedure:
-
Dissolve N,N-Dimethylpiperidin-4-amine in the anhydrous aprotic solvent.
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Add the non-nucleophilic base to the solution.
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Cool the mixture in an ice bath.
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Slowly add dimethylcarbamoyl chloride to the cooled solution.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent.
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Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 4-Amino-N,N-dimethylpiperidine-1-carboxamide.
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Caption: Proposed two-step synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide.
Potential Biological and Pharmacological Relevance
While no specific biological activity has been reported for 4-Amino-N,N-dimethylpiperidine-1-carboxamide, the piperidine-4-carboxamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications.
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Anti-HIV Agents: Certain piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, showing promising anti-HIV-1 activity.[4]
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Anticonvulsants: Piperidine carboxamides have been evaluated as calpain inhibitors, and some have demonstrated the ability to inhibit NMDA-induced convulsions in animal models.[5]
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Anti-osteoporosis Agents: Novel piperidine-3-carboxamide derivatives have shown potent inhibitory activity against cathepsin K, a key enzyme in bone resorption, suggesting their potential in treating osteoporosis.[6]
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Anticancer Activity: The N-arylpiperidine-3-carboxamide scaffold has been identified in compounds that induce a senescence-like phenotype in melanoma cells, indicating potential as an anticancer agent.[7] Furthermore, a 4-amino-piperidine-4-carboxamide derivative, AZD5363, is a potent inhibitor of Akt kinases and has been investigated as an orally bioavailable anticancer drug.[8][9]
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Dopamine Reuptake Inhibitors and Analgesics: Some piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors and have shown analgesic properties in mice.[10]
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Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC, an enzyme implicated in the pathology of Alzheimer's disease.[11][12]
The diverse biological activities of these related compounds underscore the potential of 4-Amino-N,N-dimethylpiperidine-1-carboxamide as a valuable building block for the synthesis of new therapeutic agents.
Experimental Workflows in Drug Discovery
A novel compound such as 4-Amino-N,N-dimethylpiperidine-1-carboxamide would typically enter a drug discovery workflow to assess its therapeutic potential. This process involves a series of stages from initial screening to preclinical development.
Caption: A generalized workflow for early-stage drug discovery.
Conclusion
4-Amino-N,N-dimethylpiperidine-1-carboxamide is a chemical entity with a scaffold that is of significant interest in the field of medicinal chemistry. While specific experimental data for this compound is currently lacking in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The provided synthesis outline offers a plausible route for its preparation, and the overview of the biological activities of related piperidine carboxamides highlights promising areas for future investigation. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.
References
- 1. 4-Amino-n,n-dimethylpiperidine-1-carboxamide - CAS:412356-47-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 4-Amino-N,N-dimethylpiperidine-1-carboxamide 95% | CAS: 412356-47-9 | AChemBlock [achemblock.com]
- 3. americanelements.com [americanelements.com]
- 4. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
